molecular formula C19H31N5O2 B5634078 3-{(3R*,4S*)-4-(4-methylpiperazin-1-yl)-1-[(1-vinyl-1H-pyrazol-4-yl)methyl]piperidin-3-yl}propanoic acid

3-{(3R*,4S*)-4-(4-methylpiperazin-1-yl)-1-[(1-vinyl-1H-pyrazol-4-yl)methyl]piperidin-3-yl}propanoic acid

Cat. No. B5634078
M. Wt: 361.5 g/mol
InChI Key: LCBKHXWTJVBEHR-MSOLQXFVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis process of compounds related to "3-{(3R*,4S*)-4-(4-methylpiperazin-1-yl)-1-[(1-vinyl-1H-pyrazol-4-yl)methyl]piperidin-3-yl}propanoic acid" often involves multiple steps. For example, Wang et al. (2018) reported the synthesis of a structurally related compound through a nine-step process, achieving a chemical yield of 13% to 14% (Wang et al., 2018).

Molecular Structure Analysis

The molecular structure of compounds in this category is characterized by features like substituted pyrazoles and piperazine rings. The exact molecular structure can significantly influence the compound's biological activity. For instance, Rodinovskaya et al. (2003) conducted a study where they established the molecular and crystal structure of a related compound through X-ray diffraction analysis (Rodinovskaya et al., 2003).

Chemical Reactions and Properties

Chemical properties of such compounds often involve interactions with biological targets, which can be influenced by the presence of various functional groups. As Kumarasinghe et al. (2009) noted, the regioisomer formation in the synthesis of a similar compound was crucial and required X-ray analysis for unambiguous structure determination (Kumarasinghe et al., 2009).

Physical Properties Analysis

The physical properties, like solubility and melting point, of such compounds can vary depending on their molecular structure. For example, Soboleva et al. (2017) synthesized related compounds and studied their potential as monomers for fluorescent films, highlighting the significance of their physical properties (Soboleva et al., 2017).

Chemical Properties Analysis

Chemical properties such as reactivity, stability, and biological interactions are pivotal. Odin et al. (2022) described the synthesis of 1,5-diaryl-3-X-pent-4-yn-1-ones, closely related in structure, and discussed their fluorescent abilities, a key chemical property (Odin et al., 2022).

properties

IUPAC Name

3-[(3R,4S)-1-[(1-ethenylpyrazol-4-yl)methyl]-4-(4-methylpiperazin-1-yl)piperidin-3-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H31N5O2/c1-3-24-14-16(12-20-24)13-22-7-6-18(17(15-22)4-5-19(25)26)23-10-8-21(2)9-11-23/h3,12,14,17-18H,1,4-11,13,15H2,2H3,(H,25,26)/t17-,18+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCBKHXWTJVBEHR-MSOLQXFVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2CCN(CC2CCC(=O)O)CC3=CN(N=C3)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCN(CC1)[C@H]2CCN(C[C@H]2CCC(=O)O)CC3=CN(N=C3)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H31N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(3R,4S)-1-[(1-ethenylpyrazol-4-yl)methyl]-4-(4-methylpiperazin-1-yl)piperidin-3-yl]propanoic acid

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